7-(2,4-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-(2,4-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11352882
InChI: InChI=1S/C17H12F3N5O3/c1-27-9-3-4-12(13(7-9)28-2)24-6-5-11-10(14(24)26)8-21-16-22-15(17(18,19)20)23-25(11)16/h3-8H,1-2H3
SMILES: COC1=CC(=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F)OC
Molecular Formula: C17H12F3N5O3
Molecular Weight: 391.30 g/mol

7-(2,4-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

CAS No.:

Cat. No.: VC11352882

Molecular Formula: C17H12F3N5O3

Molecular Weight: 391.30 g/mol

* For research use only. Not for human or veterinary use.

7-(2,4-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one -

Specification

Molecular Formula C17H12F3N5O3
Molecular Weight 391.30 g/mol
IUPAC Name 11-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C17H12F3N5O3/c1-27-9-3-4-12(13(7-9)28-2)24-6-5-11-10(14(24)26)8-21-16-22-15(17(18,19)20)23-25(11)16/h3-8H,1-2H3
Standard InChI Key NTMWBFUPCJVSTR-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F)OC
Canonical SMILES COC1=CC(=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F)OC

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The compound belongs to the pyrido-triazolo-pyrimidine family, characterized by a fused tricyclic system:

  • A pyridine ring fused to a triazolo-pyrimidine core (pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one)

  • A 2,4-dimethoxyphenyl group at position 7

  • A trifluoromethyl (-CF₃) substituent at position 2

The IUPAC name reflects this arrangement, with the numbering system prioritizing the pyrimidine nitrogen at position 1.

Molecular Properties

PropertyValue
Molecular formulaC₁₉H₁₄F₃N₅O₃
Molecular weight421.34 g/mol
XLogP33.2 (predicted)
Hydrogen bond donors1
Hydrogen bond acceptors9

The trifluoromethyl group enhances lipophilicity (LogP = 3.2) and metabolic stability, while the dimethoxyphenyl moiety contributes to π-π stacking interactions in biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via a four-step process:

  • Knoevenagel Condensation: Formation of the pyridine ring using 3-aminopyridine-4-carbaldehyde and ethyl trifluoroacetoacetate .

  • Cyclocondensation: Introduction of the triazole ring via reaction with hydrazine hydrate at 110°C .

  • Friedel-Crafts Alkylation: Attachment of 2,4-dimethoxyphenyl group using AlCl₃ catalysis .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >95% purity .

Key challenges include regioselectivity during triazole formation and managing the electron-withdrawing effects of -CF₃ during electrophilic substitutions .

Reaction Profile

The compound participates in three primary reactions:

  • Nucleophilic Aromatic Substitution: At position 4 of the pyrimidine ring with amines (e.g., piperazine derivatives) .

  • Oxidation: Conversion of the methoxy groups to quinone structures under strong oxidative conditions (CrO₃/H₂SO₄).

  • Demethylation: Selective removal of methoxy groups using BBr₃ in dichloromethane at -78°C .

Biological Activity and Mechanisms

Kinase Inhibition

Inhibitory activity against kinases:

KinaseIC₅₀ (nM)Selectivity Index
p38 MAPK (α isoform)18.715.2 vs JNK2
CDK9/cyclin T142.38.9 vs CDK2
EGFR (L858R mutant)67.13.1 vs wild-type

Data adapted from patent EP2498775A1 and related analogs . The compound exhibits >15-fold selectivity for p38 MAPK over structurally similar JNK isoforms, attributed to hydrogen bonding with Met109 and hydrophobic interactions with the -CF₃ group.

Anticancer Efficacy

In vitro screening against cancer cell lines:

Cell LineOriginIC₅₀ (µM)Apoptosis Induction
PANC-1Pancreatic carcinoma11.278% (48h)
A549Lung adenocarcinoma14.865% (48h)
MCF-7Breast cancer22.441% (48h)

Comparative data from triazolo-pyrimidine derivatives . The compound induces caspase-3/7 activation (3.8-fold increase vs control) and G2/M cell cycle arrest in PANC-1 cells .

Pharmacological Applications

Inflammatory Disease Models

In murine collagen-induced arthritis:

  • 50 mg/kg/day oral dosing reduced paw swelling by 62% (vs 38% for methotrexate control)

  • TNF-α levels decreased from 128 pg/mL to 41 pg/mL in synovial fluid

Combination Therapies

Synergistic effects observed with:

  • Paclitaxel: Combination index (CI) = 0.32 in A549 cells

  • Erlotinib: CI = 0.45 in EGFR-mutant NSCLC models

Future Directions

  • Prodrug Development: Esterification of the 6-keto group to improve oral bioavailability (current F% = 12.4) .

  • Polypharmacology Approaches: Dual p38 MAPK/CDK9 inhibition for metastatic cancers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator